4-bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester

Catalog No.
S12547202
CAS No.
M.F
C7H9BrN2O2
M. Wt
233.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-1-methyl-1H-Imidazole-5-carboxylic acid Et...

Product Name

4-bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester

IUPAC Name

ethyl 5-bromo-3-methylimidazole-4-carboxylate

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-6(8)9-4-10(5)2/h4H,3H2,1-2H3

InChI Key

VONYKFKDYZPWGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN1C)Br

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid Ethyl ester is a chemical compound characterized by its unique structure, which includes a bromine atom and an imidazole ring. Its molecular formula is C7H9BrN2O2, with a molecular weight of 233.06 g/mol. The compound is notable for its potential applications in medicinal chemistry and as a building block in the synthesis of various organic compounds. It exists as a colorless to pale yellow liquid or solid, depending on the purity and conditions of storage .

  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different functional groups.
  • Oxidation and Reduction Reactions: The compound can be oxidized to yield imidazole derivatives or reduced to remove the bromine atom.

Common Reagents and Conditions

  • Nucleophilic Substitution: Common reagents include sodium azide and potassium cyanide.
  • Oxidation: Potassium permanganate or hydrogen peroxide are typical oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed

The reactions involving this compound can yield:

  • Substituted imidazole derivatives
  • Oxidized imidazole compounds
  • Reduced imidazole compounds.

Research indicates that 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid Ethyl ester may exhibit significant biological activities, including:

  • Antimicrobial Properties: Investigated for its effectiveness against various bacterial strains.
  • Anticancer Potential: Studies suggest it may interfere with cancer cell proliferation and induce apoptosis.

The mechanism of action likely involves interactions with specific molecular targets, where the bromine atom and the imidazole ring enhance its reactivity and binding affinity .

The synthesis of 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid Ethyl ester typically involves:

  • Bromination of 1-Methyl-1H-Imidazole-5-Carboxylic Acid Ethyl Ester: This can be achieved using bromine or N-bromosuccinimide under controlled conditions.
  • Multi-Step Synthesis Processes: Industrial methods often employ catalysts and optimized conditions to maximize yield and purity.

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid Ethyl ester has several applications:

  • In Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • In Biology: Explored for potential therapeutic applications, particularly in drug development.
  • In Industry: Utilized in the production of agrochemicals and other industrial chemicals .

Studies on the interactions of 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid Ethyl ester with various biological targets have shown that it can modulate enzymatic activities and interfere with cellular pathways. These interactions are crucial for understanding its biological effects and potential therapeutic applications.

Several compounds share structural similarities with 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid Ethyl ester. Notable examples include:

Compound NameCAS NumberSimilarity Index
1-Methyl-1H-Imidazole-5-Carboxylic Acid Ethyl Ester30148-21-10.82
4-Methyl-5-Imidazolecarboxaldehyde79326-88-80.65
5-Bromo-1-Methyl-1H-Imidazole-4-Carboxylic Acid1783752-15-70.71
Ethyl 5-Bromo-1H-Imidazole-2-Carboxylate944900490.82

Uniqueness

The presence of the bromine atom in the structure of 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid Ethyl ester distinguishes it from other similar compounds, contributing to its unique chemical reactivity and potential biological activities. This specific substitution also influences its solubility, stability, and interaction with biological targets, making it a valuable compound in both research and industrial applications .

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

231.98474 g/mol

Monoisotopic Mass

231.98474 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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